![molecular formula C18H17N5O2 B2922689 2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide CAS No. 1775304-85-2](/img/structure/B2922689.png)
2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide” is a biochemical used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
- Expeditive Access to Heterocyclic Compounds : An unprecedented intramolecular O-arylation method under microwave irradiations for synthesizing unreported 2-substituted 4H-pyrido[1,3]oxazin-4-ones demonstrates broad applicability and potential in medicinal chemistry. This method also allowed for the transformation into 2-hydroxypyridyl-substituted 1,2,4-triazole and oxazinone derivatives, indicating rapid access to new bicyclic heteroaromatic chemical series with significant medicinal potential (Slowinski et al., 2013).
- Metal-Free Synthesis of Heterocycles : The synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation offers a convenient construction of the triazolopyridine skeleton through direct metal-free oxidative N-N bond formation, showcasing efficiency and high yields (Zheng et al., 2014).
Medicinal Chemistry and Pharmacology
- Synthesis and Biological Evaluation : Novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives were synthesized and exhibited significant antimicrobial activity against various microorganisms, highlighting their potential as therapeutic agents (Suresh, Lavanya, Rao, 2016).
- Chemoselective Reduction : The thermally-controlled chemoselective reduction of specific pyridine diones with sodium borohydride produced novel compounds with established isomeric structures, demonstrating potential in the development of new chemical entities (Goto, Saito, Sato, 1987).
Future Directions
The future directions for research on “2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. The development of new synthetic methods and the discovery of novel applications in medicinal chemistry are potential areas for future research .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines, have been studied for their potential as ligands for numerous receptors .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes, potentially influencing the activity of various biochemical pathways .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways, influencing cellular processes .
Result of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide . These factors can include pH, temperature, and the presence of other compounds or enzymes .
properties
IUPAC Name |
2-oxo-N-[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-17-14(4-3-10-19-17)18(25)20-13-8-6-12(7-9-13)16-22-21-15-5-1-2-11-23(15)16/h3-4,6-10H,1-2,5,11H2,(H,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCDNHXJGPJPNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2C3=CC=C(C=C3)NC(=O)C4=CC=CNC4=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.